4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide is a complex organic compound that features an imidazole ring, a morpholine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and morpholine intermediates, which are then coupled with a benzamide derivative. Common reagents used in these reactions include imidazole, morpholine, and benzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and imidazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Substituted imidazole and benzamide compounds.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-ylmethyl)phenylmethanamine hydrochloride
- {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol
- cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
Uniqueness
4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide is unique due to its combination of an imidazole ring, a morpholine ring, and a benzamide group. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-23(20-7-5-19(6-8-20)16-27-10-9-24-18-27)25-15-21-3-1-2-4-22(21)17-26-11-13-29-14-12-26/h1-10,18H,11-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQHPXZVQBVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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